![molecular formula C9H9N3O B1528591 5-amino-1H-indole-2-carboxamide CAS No. 1341044-72-1](/img/structure/B1528591.png)
5-amino-1H-indole-2-carboxamide
Overview
Description
5-amino-1H-indole-2-carboxamide is a compound with the CAS Number: 1341044-72-1 . It has a molecular weight of 175.19 . This compound is stored at room temperature and is available in powder form . It has been used in the preparation of potential fructose bisphosphatase inhibitors .
Synthesis Analysis
The synthesis of indole-2-carboxamide derivatives, including 5-amino-1H-indole-2-carboxamide, involves the coupling of 5-substituted indole-2-carboxylic acids with various amines . This process is carried out in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Physical And Chemical Properties Analysis
5-amino-1H-indole-2-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 175.19 .Scientific Research Applications
Inhibitors Development
“5-amino-1H-indole-2-carboxamide” is used in the preparation of potential fructose bisphosphatase inhibitors . These inhibitors are significant in the study of metabolic diseases and have potential therapeutic applications .
Protein Kinase Cθ Inhibitors
This compound serves as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles, which are potential inhibitors of protein kinase Cθ . This enzyme is involved in T-cell activation and is a target for immunosuppressive drugs .
Anticancer Agents
Derivatives of “5-amino-1H-indole-2-carboxamide” have been identified as modulators of Nur77, showing selective and potent activity against triple-negative breast cancer , which is a challenging cancer subtype to treat due to the lack of targeted therapies .
Antibacterial Agents
The compound has shown promise as a lead structural scaffold in the design and synthesis of new antibacterial agents . Novel derivatives synthesized from this compound have demonstrated significant antimicrobial activity .
Antiviral Activity
Indole derivatives, including those related to “5-amino-1H-indole-2-carboxamide”, have been investigated for their antiviral activity against a broad range of RNA and DNA viruses, highlighting their potential in antiviral drug development .
Antiproliferative Activity
A set of indole-based derivatives, including “5-amino-1H-indole-2-carboxamide”, exhibited promising antiproliferative activity , with GI50 values competitive with known cancer treatment drugs, indicating their potential use in cancer therapy .
Mechanism of Action
Target of Action
5-Amino-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, such as 5-Amino-1H-indole-2-carboxamide, allows them to form hydrogen bonds with a variety of enzymes and proteins . This interaction often inhibits the activity of these targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The lipophilicity of similar indole derivatives has been suggested to facilitate their diffusion through lipid-rich bilayers, such as those found in mycobacterium tuberculosis .
Result of Action
The molecular and cellular effects of 5-Amino-1H-indole-2-carboxamide’s action are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, some indole derivatives have been shown to inhibit the activity of enzymes and proteins, leading to various downstream effects .
Safety and Hazards
Future Directions
The experimental results of the studies on 5-amino-1H-indole-2-carboxamide promote its consideration as a starting point for the development of novel and more potent antibacterial agents in the future . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
5-amino-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,10H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRHJBYONCEVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1341044-72-1 | |
Record name | 5-amino-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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